molecular formula C15H12N6 B10887087 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

Katalognummer: B10887087
Molekulargewicht: 276.30 g/mol
InChI-Schlüssel: YPMWDPDHTNWKIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This multi-cyclic structure incorporates both a [1,2,4]triazolo[1,5-c]quinazoline core and a 3-cyclopropyl-1H-pyrazole moiety, a scaffold recognized for its diverse biological potential . Compounds featuring the quinazoline and fused azoloquinazoline architecture have demonstrated a broad spectrum of pharmacological activities in scientific studies, making them valuable templates for developing new therapeutic agents . Research into analogous structures indicates potential for such molecules to exhibit anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, specific triazoloquinazoline derivatives have been investigated as ligands for central nervous system targets and as cognition enhancers . The presence of the [1,2,4]triazole ring fused to the quinazoline system is a key feature found in many biologically active molecules, contributing to their interaction with various enzymatic targets . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Eigenschaften

Molekularformel

C15H12N6

Molekulargewicht

276.30 g/mol

IUPAC-Name

2-(5-cyclopropyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H12N6/c1-2-4-11-10(3-1)15-17-14(20-21(15)8-16-11)13-7-12(18-19-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19)

InChI-Schlüssel

YPMWDPDHTNWKIL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=NN2)C3=NN4C=NC5=CC=CC=C5C4=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 3-Aminoquinazolinone Derivatives

The triazoloquinazoline core is often constructed via cyclocondensation reactions. A key approach involves treating 3-aminoquinazolin-4(3H)-one with chloroacetyl chloride in the presence of triethylamine (TEA) to form 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates . Subsequent nucleophilic substitution with 4-methyl-4H-1,2,4-triazole-3-thiol in dry acetone yields triazoloquinazoline derivatives. For the target compound, the cyclopropyl-pyrazole moiety is introduced via Suzuki–Miyaura coupling (discussed in Section 3).

Example Protocol :

  • 3-Aminoquinazolin-4(3H)-one (0.01 mol) is dissolved in dry dichloromethane.

  • TEA (0.01 mol) and chloroacetyl chloride (0.01 mol) are added at 0°C.

  • The mixture is stirred for 30 min, then quenched with ice-water to isolate 2-chloroacetamide intermediate (yield: 70–85%).

  • The intermediate reacts with 4-methyl-4H-1,2,4-triazole-3-thiol in refluxing acetone with K2CO3 to form the triazoloquinazoline core (yield: 65–78%).

Dimroth Rearrangement for Isomer Control

The [1,2] triazolo[1,5-c]quinazoline isomer can be obtained via Dimroth rearrangement of triazolo[4,3-c]quinazoline precursors under acidic conditions . This method ensures regioselective formation of the desired isomer.

Key Steps :

  • 2-(4-Bromophenyl)-4-hydrazinoquinazoline is treated with triethyl orthoformate in ethanol to form the [4,3-c] isomer.

  • Heating the intermediate in HCl (1M) at 80°C for 16 hours triggers rearrangement to the [1,5-c] isomer (yield: 89–91%).

ComponentQuantity/Parameter
Pd(PPh3)45 mol%
Na2CO32 equiv
1,4-Dioxane:H2O (4:1)Solvent
Temperature110°C, 10 min (microwave)
Yield75–83%

One-Pot Multi-Component Synthesis

A copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds enables efficient synthesis of the triazoloquinazoline scaffold . While this method primarily targets pyrazoloquinazolines, modifying the diazo component (e.g., using cyclopropyl diazoacetate) could adapt it for the target compound.

General Procedure :

  • o-Alkenyl isocyanide (1.0 equiv) and diazo compound (1.2 equiv) are mixed in CH2Cl2.

  • Cu(OTf)2 (10 mol%) is added, and the reaction is stirred at 25°C for 12 hours.

  • The product is purified via column chromatography (hexane:EtOAc = 3:1).

Comparative Analysis of Methods

The table below evaluates the efficiency of key synthetic routes:

MethodYield (%)TimeKey AdvantageReference
Cyclocondensation65–786 hHigh purity
Dimroth Rearrangement89–9116 hRegioselectivity
Suzuki–Miyaura Coupling75–8310 minFunctional group tolerance
Multi-Component Reaction50–6812 hAtom economy

Challenges and Optimization Strategies

  • Regioselectivity: Dimroth rearrangement ensures isomer control but requires stringent pH and temperature conditions .

  • Boronic Ester Stability: The cyclopropyl-pyrazole boronic ester is moisture-sensitive; reactions must be conducted under inert atmosphere .

  • Catalyst Cost: Pd-based catalysts increase synthesis costs. Iron- or cobalt-catalyzed alternatives are emerging but less efficient .

Recent Advances in Metal-Catalyzed Synthesis

Transition metal catalysts like FeCl3 and Co(acac)2 enable C–H activation for quinazoline functionalization . For example, FeBr2-catalyzed oxidative coupling of 2-aminobenzyl alcohols with amines provides a greener route to the quinazoline core, though yields remain moderate (60–72%) .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(3-Cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]chinazolin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation zu Chinazolin-N-Oxiden führen, während die Reduktion zu Dihydrochinazolin-Derivaten führen könnte. Substitutionsreaktionen können verschiedene funktionelle Gruppen wie Alkyl- oder Arylgruppen in den Chinazolinring einführen .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline involves multi-step chemical reactions that typically include the formation of the triazole and quinazoline moieties. The compound's structure can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the presence of functional groups and the overall molecular framework .

Biological Activities

Research indicates that derivatives of triazoloquinazolines , including our compound of interest, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that triazoloquinazolines possess significant anticancer properties. For instance, a series of these compounds were synthesized and evaluated for their ability to inhibit cancer cell growth. The results indicated promising cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds similar to This compound have been reported to exhibit anti-inflammatory properties. In vivo studies demonstrated that certain derivatives could significantly reduce edema in animal models .
  • Antimicrobial Activity : Preliminary evaluations have suggested that this class of compounds may also possess antimicrobial properties. A recent study explored the effectiveness of triazoloquinazolines against different bacterial strains, showing potential for development as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study conducted by El-Shershaby et al. synthesized a novel series of triazoloquinazolines aimed at evaluating their anticancer efficacy. The compounds were tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition of cell proliferation. The structural analysis confirmed the presence of the triazole and quinazoline frameworks essential for biological activity .

Case Study 2: Anti-inflammatory Properties

Research led by Abdelkhalek et al. focused on synthesizing derivatives with anti-inflammatory activity. The study reported that specific triazoloquinazolines demonstrated significant inhibition of inflammatory responses in animal models, suggesting their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy Description
AnticancerTriazoloquinazoline Derivative 1IC50 values indicating potent cytotoxicity
Anti-inflammatoryTriazoloquinazoline Derivative 2Significant reduction in edema in animal models
AntimicrobialTriazoloquinazoline Derivative 3Effective against multiple bacterial strains

Wirkmechanismus

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways, contributing to its overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound’s [1,5-c] annelation distinguishes it from isomers like [1,2,4]triazolo[4,3-c]quinazoline. Key structural differences include:

  • Annelation Position : [1,5-c] isomers exhibit distinct photophysical and electronic properties compared to [4,3-c] analogs due to altered conjugation pathways .
  • Substituent Effects: The 3-cyclopropylpyrazole group contrasts with common substituents like 4′-aminobiphenyl (in fluorophores) or thioether groups (in bioactive derivatives). Cyclopropyl’s electron-withdrawing and steric effects may modulate solubility and binding interactions .
  • Crystallography : X-ray studies of related [1,5-c] triazoloquinazolines reveal planar fused rings, with substituents influencing packing and intermolecular interactions .

Table 1: Structural Features of Triazoloquinazoline Derivatives

Compound Annelation Type Key Substituent Notable Feature(s) Reference
Target Compound [1,5-c] 3-Cyclopropylpyrazole Potential enhanced metabolic stability
4′-Aminobiphenyl Derivative [1,5-c] 4′-Aminobiphenyl High fluorescence quantum yield (up to 72%)
[1,2,4]Triazolo[4,3-c]quinazoline [4,3-c] 3-Aryl Lower quantum yield vs. [1,5-c] isomers
5-Thio Derivatives [1,5-c] Thioether/Thiolate Broad-spectrum antimicrobial activity

Photophysical Properties Comparison

[1,5-c] triazoloquinazolines generally exhibit superior photophysical properties compared to [4,3-c] isomers:

  • Quantum Yields: [1,5-c] derivatives with 4′-aminobiphenyl substituents achieve quantum yields up to 72% in ethanol, versus ≤50% for [4,3-c] analogs . The absence of aryl groups on the triazole ring enhances fluorescence efficiency.
  • Solvatochromism: [1,5-c] derivatives show pronounced emission shifts (Δλ = 40–60 nm) in polar solvents due to intramolecular charge transfer .
  • Solid-State Emission : Crystalline [1,5-c] derivatives maintain strong fluorescence, making them candidates for optoelectronic materials .

Table 2: Photophysical Data for Selected Triazoloquinazolines

Compound Annelation Type λabs (nm) λem (nm) ΦF (%) Solvent Reference
4′-Aminobiphenyl Derivative [1,5-c] 340–360 440–480 58–72 EtOH
[4,3-c] Analog [4,3-c] 330–350 420–450 30–50 DCM

Biologische Aktivität

The compound 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline is a polycyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds related to the pyrazolo[1,5-a]quinazoline scaffold exhibit significant anti-inflammatory properties. A study synthesized and screened a library of such compounds and identified several with inhibitory effects on lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. Notably, compounds demonstrated IC50 values below 50 µM, indicating potent anti-inflammatory activity .

2. Antitumor Activity

The triazoloquinazoline derivatives have been evaluated for their antitumor potential. For instance, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific compounds within this class have been reported to target key signaling pathways associated with tumor growth and proliferation.

3. Kinase Inhibition

The compound has shown promise as an inhibitor of several kinases involved in cancer progression and inflammation. Docking studies suggest that it may effectively bind to targets such as cyclin-dependent kinases (CDKs) and other receptor tyrosine kinases (RTKs), which are crucial in various cellular signaling pathways .

Case Study 1: Pyrazolo[1,5-a]quinazolines in Cancer Therapy

A recent investigation explored the effects of pyrazolo[1,5-a]quinazolines on breast cancer cells. The study found that specific derivatives inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results suggest that these compounds could serve as lead candidates for developing new anticancer therapies.

CompoundIC50 (µM)Mechanism of Action
Compound A47COX-2 inhibition
Compound B25JNK pathway modulation

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, derivatives of this compound were tested for their ability to inhibit NF-κB/AP-1 reporter activity in THP-1Blue cells. Compounds exhibiting IC50 values <50 µM were identified as potential anti-inflammatory agents.

CompoundIC50 (µM)Pathway Targeted
Compound C30NF-κB inhibition
Compound D45AP-1 modulation

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Interaction : Binding to specific receptors that modulate cellular responses related to inflammation and tumor growth.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to reduced proliferation.

Q & A

What are the optimal synthetic routes for 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline, and how do reaction conditions influence product purity?

Level: Basic
Answer:
The compound is synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes. Key steps include:

  • Solvent Choice : Glacial acetic acid or propanol-2 with acidic catalysts (e.g., H₂SO₄ or HCl) .
  • Reaction Time/Temperature : Reflux for 2–4 hours or stirring at ambient temperature for 24 hours under nitrogen to avoid oxidation .
  • Workup : Precipitation in sodium acetate and recrystallization from methanol for purity (>95% by LC-MS) .
    For example, 5-cyclopropyl-2-phenyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline (yield: 41.6%, m.p. 157–159°C) was synthesized using cyclopropanecarboxaldehyde .

How can structural characterization of this compound be validated using spectroscopic methods?

Level: Basic
Answer:
Validation requires a combination of techniques:

  • ¹H/¹³C NMR : Distinct signals for cyclopropyl protons (δ 0.90–1.03 ppm) and aromatic protons (δ 6.7–8.1 ppm) confirm regiochemistry .
  • LC-MS : Molecular ion peaks (e.g., m/z = 321 [M+1] for 5-isopropyl derivatives) verify molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
    Discrepancies in NMR splitting patterns between dihydro and aromatic analogs (e.g., dihydro vs. oxidized quinazolines) help confirm oxidation states .

What factors drive oxidation of 5,6-dihydro intermediates to aromatic triazoloquinazolines?

Level: Advanced
Answer:
Oxidation is influenced by:

  • Reaction Duration : Prolonged reflux (>8 hours) in acetic acid quantitatively oxidizes dihydro derivatives to aromatic forms .
  • Temperature : High temperatures (>80°C) accelerate oxidation via radical intermediates .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) promote dehydrogenation, as seen in the synthesis of 2-aryl-5-R-[1,2,4]triazolo[1,5-c]quinazolines .
    Alternative oxidation methods include using acyl halides, which bypass dihydro intermediates .

How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?

Level: Advanced
Answer:
Contradictions arise from:

  • Tautomerism : Prototropic shifts in triazole rings cause variable δ values. Use deuterated solvents (DMSO-d₆) to stabilize tautomers .
  • Impurities : Trace solvents (e.g., propanol-2) may co-crystallize. Recrystallize from methanol and reacquire spectra .
  • Oxidation Artifacts : Unintended oxidation during workup generates aromatic byproducts. Monitor reaction progress via TLC and quench early .

What methodologies assess the biological activity of triazoloquinazoline derivatives?

Level: Advanced
Answer:

  • Enzyme Inhibition Assays : Test PDE1 inhibition (IC₅₀ values) using recombinant enzymes, as seen in patent data for neurological applications .
  • Antimicrobial Screening : Use disk diffusion against S. aureus (e.g., 2-(furan-2-yl) derivatives show MIC ≤2 µg/mL) .
  • Anti-inflammatory Profiling : Measure COX-1/COX-2 selectivity via in vitro prostaglandin E₂ (PGE₂) assays .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track bioavailability in tissue distribution studies .

How do substituents at position 5 impact pharmacological activity?

Level: Advanced
Answer:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and target affinity (e.g., trifluoroacetamide derivatives show 10× higher PDE1 inhibition than ethyl analogs) .
  • Cycloalkyl Groups (e.g., cyclopropyl) : Improve lipophilicity (logP >3) and blood-brain barrier penetration .
  • Aromatic Substituents : 3-Fluorophenyl groups increase anti-inflammatory activity by 40% compared to methoxy derivatives .

What strategies mitigate side reactions during large-scale synthesis?

Level: Advanced
Answer:

  • Inert Atmosphere : Use nitrogen to prevent oxidation of dihydro intermediates .
  • Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 resin to reduce esterification byproducts .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) removes unreacted aldehydes and Schiff base intermediates .

How is computational modeling used to predict SAR for novel analogs?

Level: Advanced
Answer:

  • Docking Studies : AutoDock Vina predicts binding to PDE1 (PDB: 3JZY) with cyclopropyl groups occupying hydrophobic pockets .
  • QSAR Models : Hammett σ values correlate substituent electronegativity with IC₅₀ (R² >0.85) .
  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to explain NMR chemical shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.